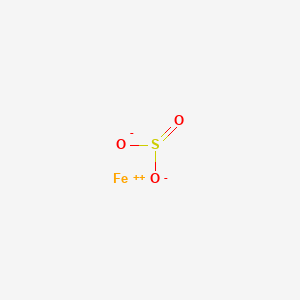

Sulfurous acid iron(II) salt

Description

Nomenclature and Chemical Identity of Iron(II) Sulfite (B76179)

The compound is identified by several names, including ferrous sulfite and its systematic name, sulfurous acid iron(II) salt. easychem.orgchemspider.com Its chemical identity is defined by a specific set of properties and identifiers.

The chemical formula for the anhydrous form is FeSO₃. ontosight.aivedantu.com It exists as a white or pale yellow crystalline solid. ontosight.ai Iron(II) sulfite is known to form several hydrates, with FeSO₃·3H₂O, FeSO₃·2.5H₂O, and FeSO₃·2H₂O being well-established forms. nist.gov The compound is unstable in the presence of air, readily oxidizing to iron(II) sulfate (B86663) (FeSO₄). ontosight.aistackexchange.com Thermally, it decomposes at 475°C to yield iron(II) oxide (FeO) and sulfur dioxide (SO₂). easychem.org Reports on its solubility are varied; it is described as highly soluble in water by some sources, while older literature claims it is nearly insoluble in water but dissolves in an excess of sulfurous acid. ontosight.ainist.gov It is considered insoluble in alcohol. nist.gov

Interactive Table: Chemical Identity of Iron(II) Sulfite

| Property | Value |

|---|---|

| Common Names | Iron(II) sulfite, Ferrous sulfite, Sulfurous acid iron(II) salt easychem.orgchemspider.com |

| IUPAC Name | Iron(2+) sulfite chemspider.com |

| CAS Number | 50820-24-1 (anhydrous) easychem.org |

| Chemical Formula | FeSO₃ ontosight.aivedantu.com |

| Molecular Weight | 135.902 g/mol easychem.orgchemspider.com |

Contemporary Relevance of Iron(II) Sulfite Research

Research into iron(II) sulfite and related systems is driven by its practical applications and its role in environmental processes.

In industrial settings, it serves as a potent reducing agent, finding use in the textile industry for bleaching and dyeing processes. ontosight.ai It is also employed in water treatment protocols to eliminate residual chlorine and acts as a preservative and antioxidant in the food industry. ontosight.ai

The environmental significance of the Fe(II)/sulfite system is a major focus of contemporary research. The iron-catalyzed oxidation of sulfite is a key reaction in atmospheric chemistry, influencing the transformation of atmospheric sulfur dioxide. researchgate.net Furthermore, the Fe(II)/sulfite combination is utilized in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water. acs.org These processes capitalize on the generation of highly reactive radical species, such as the sulfate radical (SO₄⁻•) and the hydroxyl radical (HO•), which effectively break down contaminants. researchgate.net The chemiluminescence produced by the Fe(II)-sulfite reaction is also being investigated for the development of sensitive analytical methods. mdpi.com

Positioning Iron(II) Sulfite within Broader Iron-Sulfur Chemical Systems

To fully understand the chemistry of iron(II) sulfite, it is essential to distinguish it from other compounds within the vast landscape of iron-sulfur systems.

A primary distinction must be made between iron(II) sulfite (FeSO₃) and iron(II) sulfide (B99878) (FeS). Iron(II) sulfite is an ionic compound formed from the ferrous ion (Fe²⁺) and the sulfite anion (SO₃²⁻), in which sulfur has an oxidation state of +4. vedantu.com In contrast, iron(II) sulfide consists of the ferrous ion (Fe²⁺) and the sulfide anion (S²⁻), where sulfur is in the -2 oxidation state. wikipedia.org This fundamental difference in the oxidation state and structure of the sulfur-containing anion dictates their distinct chemical behaviors and roles.

The field of "iron-sulfur chemistry" predominantly investigates iron-sulfur clusters (e.g., [2Fe-2S], [4Fe-4S]) and iron sulfide minerals. nih.govnih.gov Iron-sulfur clusters are vital prosthetic groups in a multitude of proteins, where they function as electron carriers and catalytic centers. nih.govnih.gov Iron sulfide minerals, such as pyrite (B73398) (FeS₂) and mackinawite (FeS), are fundamental to geochemistry and biogeochemical cycles. cambridge.orggeologyscience.ru

Iron(II) sulfite's chemistry is part of the aqueous S(IV) system. Its reactivity is centered on the redox interplay between Fe(II)/Fe(III) and sulfite/sulfate, making it relevant as a reducing agent and in the study of radical chain reactions in aqueous environments. researchgate.net Conversely, iron sulfides are integral to the chemistry of the sulfide ion (S²⁻). Their formation, often mediated by sulfate-reducing bacteria, and their subsequent reactions are cornerstones of anaerobic geochemistry, with implications for everything from prebiotic chemistry to modern environmental remediation strategies. wikipedia.orgnih.govfrontiersin.org Therefore, while both involve iron and sulfur, iron(II) sulfite occupies a chemical space distinct from the iron sulfides that are the typical focus of iron-sulfur cluster and mineral chemistry.

Properties

CAS No. |

50820-24-1 |

|---|---|

Molecular Formula |

FeO3S |

Molecular Weight |

135.91 g/mol |

IUPAC Name |

iron(2+);sulfite |

InChI |

InChI=1S/Fe.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

InChI Key |

FPNCFEPWJLGURZ-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Iron Ii Sulfite and Its Hydrates

Precipitation-Based Synthesis from Aqueous Solutions

Precipitation from an aqueous medium is the most common and well-established method for producing iron(II) sulfite (B76179). This technique relies on the reaction between a soluble iron(II) salt and a sulfite source, leading to the formation of the sparingly soluble iron(II) sulfite, which then precipitates out of the solution. nist.govstackexchange.com

A general representation of this reaction is:

Fe²⁺(aq) + SO₃²⁻(aq) → FeSO₃(s)

One common procedure involves the interaction between solutions of ferrous salts and sodium sulfite. stackexchange.com Another documented method is the precipitation from a concentrated solution of a sulfite by adding sodium sulfite (Na₂SO₃). nist.gov It is also possible to obtain ferrous sulfite by dissolving metallic iron in aqueous sulfurous acid, although this reaction can be complicated by a side reaction where nascent hydrogen reduces some of the sulfurous acid to thiosulfuric acid. stackexchange.com

The successful crystallization of iron(II) sulfite requires careful control of the reaction environment to prevent the oxidation of the Fe(II) ion.

Key optimized conditions include:

Temperature: The synthesis is typically carried out at room temperature for the formation of trihydrate crystals. nist.gov

Atmosphere: Reactions should be conducted in the absence of air or under an inert atmosphere to prevent the oxidation of ferrous sulfite. stackexchange.com The use of deoxygenated distilled water, prepared by boiling, is crucial for washing the precipitate to avoid oxidation. nist.gov A patented method specifies that the water used in the synthesis should contain less than or equal to 1 weight percent of dissolved molecular oxygen. google.com

Stirring: Mechanical stirring is employed to ensure a homogeneous reaction mixture and facilitate precipitation. nist.gov

Concentration: The use of concentrated solutions of the reactants is often cited to promote the precipitation of the product. nist.gov

The choice of starting materials has a significant influence on the reaction kinetics and the purity of the final iron(II) sulfite product. A variety of iron(II) salts and sulfite sources can be utilized in the synthesis. google.com When solutions of certain ferrous salts and sodium sulfite are mixed, a red solution may initially form, which is believed to be due to interactions with dissolved oxygen. stackexchange.com This color typically fades, especially upon warming, before the iron(II) sulfite crystallizes. stackexchange.com

| Precursor Type | Examples |

|---|---|

| Iron(II) Salts | Iron(II) sulfate (B86663), Iron(II) nitrate, Iron(II) chloride, Iron(II) acetate, Iron(II) ammonium (B1175870) sulfate, and their hydrated forms. google.com |

| Sulfite Sources | Sodium sulfite, Potassium sulfite, Lithium sulfite, Ammonium sulfite, Magnesium sulfite, Sodium bisulfite, Sulfurous acid (sulfur dioxide in water). google.com |

Controlled Synthesis of Specific Hydrate Forms of Iron(II) Sulfite

Iron(II) sulfite is known to form several stable hydrates, and their synthesis can be directed by controlling the crystallization temperature. nist.gov The primary hydrates include three polymorphic forms of the trihydrate (FeSO₃·3H₂O), a 2.5-hydrate (FeSO₃·5/2H₂O), and a dihydrate (FeSO₃·2H₂O). nist.gov

The three polymorphic forms of iron(II) sulfite trihydrate—alpha (α), beta (β), and gamma (γ)—are crystallized from aqueous solutions at or below room temperature. nist.gov The α-FeSO₃·3H₂O form, which crystallizes in the monoclinic space group P2₁/n, has been identified as a corrosion product on iron surfaces exposed to high concentrations of sulfur dioxide. iucr.org While the existence of all three polymorphs is established, the specific conditions required to selectively crystallize the β and γ forms over the α form are not detailed in the surveyed literature. The general method involves dissolving an iron(II) salt in an aqueous solution of sulfurous acid in the absence of air and allowing the salt to crystallize upon concentration. stackexchange.com

The synthesis of the lower hydrates of iron(II) sulfite is achieved by elevating the temperature of the aqueous crystallization medium. nist.gov This temperature control allows for the selective precipitation of hydrates with fewer water molecules.

| Hydrate Form | Crystallization Temperature |

|---|---|

| FeSO₃·3H₂O (Trihydrates) | At or below room temperature. nist.gov |

| FeSO₃·5/2H₂O (2.5-hydrate) | Above 330 K (57 °C). nist.gov |

| FeSO₃·2H₂O (Dihydrate) | Above 355 K (82 °C). nist.gov |

Exploration of Novel Synthetic Routes for Iron(II) Sulfite Materials

Research into new synthetic methodologies aims to provide better control over particle size, morphology, and reactivity, or to develop materials for specific applications like catalysis.

One novel approach involves reacting an iron(II) source with a sulfite source in the presence of molecular hydrogen. google.com This method is proposed for creating a ferrous sulfite catalyst, suggesting that the presence of H₂ during synthesis may impart unique properties to the material. google.com

Hydrothermal synthesis, a method widely used for producing various metal oxides and sulfides with controlled crystallinity and morphology, represents another potential route for iron(II) sulfite. researchgate.netnih.gov This technique involves carrying out the precipitation reaction in a sealed vessel at elevated temperatures and pressures.

Furthermore, advanced chemical systems are being explored to control precipitation reactions in new ways. The use of a pH-clock reaction, specifically the methylene (B1212753) glycol-sulfite (MGS) system, has been demonstrated for the autonomous, time-controlled synthesis of iron (hydr)oxide nanoparticles. semanticscholar.org This method generates hydroxide (B78521) ions in situ to induce precipitation, and a similar principle could potentially be adapted for the controlled synthesis of iron(II) sulfite. Another area of related research is the photo-sulfite system involving UV light and Fe(III)-sulfito complexes, which explores the photochemical reactivity of iron and sulfite species. researchgate.net

Structural Elucidation and Crystalline Forms of Iron Ii Sulfite

X-ray Crystallographic Determination of Iron(II) Sulfite (B76179) Hydrates

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional atomic arrangement within iron(II) sulfite hydrates. The trihydrate, in particular, has been a subject of detailed structural analysis.

The α-polymorph of iron(II) sulfite trihydrate (α-FeSO₃·3H₂O) crystallizes in the monoclinic system. researchgate.net Detailed crystallographic studies have established its space group as P2₁/c, with four formula units (Z = 4) per unit cell. researchgate.net The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions are defined by the lattice parameters a, b, c, and the angle β. byjus.comlibretexts.orgwikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.604 (2) |

| b (Å) | 8.693 (1) |

| c (Å) | 8.714 (2) |

| β (°) | 96.05 (2) |

| Volume (ų) | 497.4 |

| Z | 4 |

In α-FeSO₃·3H₂O, the iron(II) ion is situated in a distorted octahedral coordination environment. researchgate.net The coordination sphere is composed exclusively of oxygen atoms. Specifically, each Fe(II) center is bonded to six oxygen atoms: three from three distinct water molecules and three from three different sulfite anions. researchgate.net This FeO₆ octahedron is a common coordination geometry for iron(II) complexes. wiley-vch.de The Fe-O bond distances vary depending on whether the oxygen atom originates from a water molecule or a sulfite ion, contributing to the distortion of the octahedron. The average Fe-O bond length is approximately 2.15 Å, with specific distances ranging up to 2.250 Å. researchgate.net

The sulfite anion (SO₃²⁻) within the α-FeSO₃·3H₂O crystal lattice maintains its characteristic trigonal pyramidal geometry. researchgate.net The sulfur atom is positioned at the apex, bonded to three oxygen atoms that form the base of the pyramid. These sulfite ions act as bridging ligands, connecting different iron centers to build the three-dimensional crystal structure. researchgate.net The S-O bond lengths are nearly equal, with measured distances of 1.530 Å, 1.534 Å, and 1.545 Å. researchgate.net The O-S-O bond angles are also consistent with a pyramidal shape, reported as 102.9°, 104.1°, and 104.5°. researchgate.net The sulfite anions are further integrated into the crystal structure through hydrogen bonding with the water molecules. researchgate.net

| Parameter | Value |

|---|---|

| S-O Bond Length (Å) | 1.530 (1) |

| S-O Bond Length (Å) | 1.534 (1) |

| S-O Bond Length (Å) | 1.545 (1) |

| O-S-O Angle (°) | 102.9 (1) |

| O-S-O Angle (°) | 104.1 (1) |

| O-S-O Angle (°) | 104.5 (1) |

Polymorphism and Phase Transitions in Iron(II) Sulfite Systems

Iron(II) sulfite is known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. nist.gov This phenomenon is particularly evident in its hydrated states. Research has identified several distinct hydrates, including three polymorphic forms of iron(II) sulfite trihydrate (FeSO₃·3H₂O), designated as α, β, and γ. nist.gov

In addition to the trihydrates, other stoichiometric hydrates such as FeSO₃·2.5H₂O (a 5/2-hydrate) and FeSO₃·2H₂O have been established. nist.gov The formation of these different crystalline phases is sensitive to temperature, indicating temperature-induced phase transitions. The trihydrate polymorphs are typically crystallized from aqueous solutions at or below room temperature. nist.gov In contrast, the 2.5-hydrate (FeSO₃·2.5H₂O) and the dihydrate (FeSO₃·2H₂O) form at elevated temperatures, specifically above 330 K (57 °C) and 355 K (82 °C), respectively. nist.gov This demonstrates a clear phase transition pathway dependent on the thermal conditions during crystallization.

Spectroscopic Investigations of Molecular and Crystal Structure

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational energy levels of molecules, which are sensitive to bond strength, geometry, and the local chemical environment. nih.govnih.gov

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for characterizing the functional groups within a compound, such as the sulfite anion and the water ligands in iron(II) sulfite hydrates.

The infrared spectrum of α-FeSO₃·3H₂O has been reported and shows characteristic absorption bands. researchgate.net The sulfite ion (SO₃²⁻) with its C₃ᵥ symmetry has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are active in both Raman and Infrared spectroscopy. The presence and position of these bands can confirm the integrity of the sulfite anion within the crystal lattice. Furthermore, the vibrations associated with the coordinated water molecules (e.g., O-H stretching and H-O-H bending modes) and the Fe-O bonds can also be identified. researchgate.net Analysis of the shifts in these vibrational frequencies compared to the free ions or ligands provides insight into the strength of the coordination and hydrogen bonding within the crystal structure. spectroscopyonline.comrsc.org

Mössbauer Spectroscopy for Iron Oxidation States and Site Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei, making it an invaluable tool for determining the oxidation state and coordination of iron in compounds like iron(II) sulfite. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which together provide a unique fingerprint of the iron's electronic state and its immediate surroundings.

The isomer shift is dependent on the s-electron density at the iron nucleus. illinois.edu Different oxidation states of iron exhibit characteristic ranges of isomer shifts. For iron(II) (Fe²⁺) in a high-spin state, as is typical for iron(II) sulfite, the isomer shift is generally higher than that for high-spin iron(III) (Fe³⁺). This is because the additional d-electron in Fe²⁺ provides more effective shielding of the s-electrons from the nucleus, leading to a lower s-electron density compared to Fe³⁺. Studies on various iron-sulfur and iron-sulfate compounds confirm these trends, where Fe²⁺ complexes consistently show larger isomer shifts. researchgate.netnih.gov

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. illinois.edu This EFG is generated by an asymmetric distribution of electrons in the iron's valence shell and the arrangement of surrounding ligands. In the case of iron(II) sulfite trihydrate (α-FeSO₃·3H₂O), the Fe²⁺ ion is in a distorted octahedral coordination, bonded to oxygen atoms from three water molecules and three different sulfite ions. iucr.orgresearchgate.net This distorted geometry creates a significant EFG at the iron nucleus, resulting in a distinct quadrupole splitting in the Mössbauer spectrum. The magnitude of the quadrupole splitting provides detailed information about the symmetry of the iron site environment. researchgate.net

While specific Mössbauer data for pure iron(II) sulfite is not extensively detailed in the provided literature, analysis of related iron-sulfur and iron-sulfate minerals provides a strong basis for interpretation. For instance, studies on various sulfate (B86663) minerals show a clear correlation between the quadrupole splitting and the geometry of the Fe²⁺ coordination polyhedron. researchgate.net

Table 1: Representative Mössbauer Parameters for High-Spin Fe²⁺ and Fe³⁺ in Sulfate Minerals at Room Temperature

| Mineral | Formula | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Romerite | Fe²⁺Fe³⁺₂(SO₄)₄·14H₂O | Fe²⁺ | 1.38 | 3.49 |

| Romerite | Fe²⁺Fe³⁺₂(SO₄)₄·14H₂O | Fe³⁺ | 0.52 | 0.38 |

| Melanterite | FeSO₄·7H₂O | Fe²⁺ | ~1.2-1.3 | ~3.2-3.4 |

| Jarosite | KFe³⁺₃(SO₄)₂(OH)₆ | Fe³⁺ | ~0.38 | ~1.1-1.2 |

Data compiled from studies on various sulfate minerals and serves as a reference for typical parameter ranges. researchgate.net

The combination of the isomer shift and quadrupole splitting values allows for the unambiguous confirmation of the iron as Fe(II) in sulfurous acid iron(II) salt and provides insights into the specific coordination environment of the iron atoms within the crystal lattice.

X-ray Diffraction Techniques for Crystalline Phase Identification and Domain Analysis

X-ray diffraction (XRD) is a fundamental analytical technique used to identify crystalline materials and determine their atomic and molecular structure. forcetechnology.com Each crystalline solid has a unique arrangement of atoms, which causes an X-ray beam to be scattered in a specific, predictable pattern. This diffraction pattern serves as a "fingerprint" for the material, allowing for its identification by comparing the pattern to extensive databases. forcetechnology.comresearchgate.net XRD is crucial for distinguishing between different crystalline forms (polymorphs) and hydrated states of a compound, such as the various forms of iron(II) sulfite.

The primary crystalline form of iron(II) sulfite that has been structurally characterized is iron(II) sulfite trihydrate, specifically the α-FeSO₃·3H₂O phase. iucr.orgresearchgate.net This phase has been identified as a corrosion product of iron in environments with high concentrations of sulfur dioxide. iucr.org The crystals are noted to be unstable in air. researchgate.net

Detailed single-crystal X-ray diffraction studies have elucidated the precise structure of α-FeSO₃·3H₂O. iucr.orgresearchgate.net The analysis reveals that it crystallizes in the monoclinic system with the space group P2₁/n. The structure consists of Fe²⁺ ions in a distorted octahedral coordination. Each iron atom is coordinated to three oxygen atoms from three separate sulfite ions (SO₃²⁻) and three oxygen atoms from three water molecules. This arrangement creates a three-dimensional network of Fe-O-S linkages, which is further stabilized by hydrogen bonds. iucr.org

The identification of different iron sulfide (B99878) and sulfate phases is a common application of powder XRD, particularly in studies of mineral transformation, corrosion, and geochemistry. vanderbilt.eduunich.itnih.gov For instance, XRD can be used to track the dehydration of hydrated iron sulfates, where distinct patterns for phases like melanterite (FeSO₄·7H₂O) and rozenite (FeSO₄·4H₂O) can be clearly identified. unich.itnih.gov Similarly, XRD is used to identify the various products of iron sulfide synthesis or roasting, which can include a complex mixture of phases like hematite (B75146), magnetite, and pyrrhotite. researchgate.netresearchgate.net

Table 2: Crystallographic Data for α-FeSO₃·3H₂O

| Parameter | Value |

| Chemical Formula | FeSO₃·3H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.604 (2) |

| b (Å) | 8.693 (1) |

| c (Å) | 8.714 (2) |

| β (°) | 96.05 (2) |

| Volume (ų) | 497.4 |

| Z (Formula units per cell) | 4 |

| Fe-O bond distances (Å) | 2.068 (2) to 2.250 (2) |

Data from single-crystal X-ray diffraction studies. iucr.orgresearchgate.net

This detailed structural information derived from XRD is essential for understanding the material's properties and its formation pathways.

Electronic Structure and Bonding in Iron Ii Sulfite: Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

No dedicated peer-reviewed studies applying Density Functional Theory (DFT) to elucidate the electronic structure of iron(II) sulfite (B76179) were identified. DFT is a powerful computational tool for predicting the electronic properties of materials. However, its application to FeSO3 has not been a focus of reported research.

Analysis of Valence Band and Conduction Band Characteristics

Without DFT or similar first-principles calculations, the characteristics of the valence and conduction bands of iron(II) sulfite, including the band gap, density of states, and the nature of the frontier orbitals, remain undetermined. This information is crucial for understanding the material's potential semiconducting or insulating properties.

Investigation of Charge Transfer Phenomena

The nature and extent of charge transfer between the iron(II) cation (Fe²⁺) and the sulfite anion (SO₃²⁻) in the solid state have not been computationally investigated. Such studies are essential for a deeper understanding of the ionic and covalent contributions to the bonding within the compound.

Computational Modeling of Interatomic Bonding and Orbital Interactions

Detailed computational models illustrating the interatomic bonding and the specific orbital interactions between iron and the sulfite ion in FeSO3 are not available. This includes the hybridization of atomic orbitals and the formation of molecular orbitals that define the chemical bonds.

Advanced Quantum Chemical Methods for Ground State and Excited State Properties

The application of advanced quantum chemical methods, which go beyond standard DFT to more accurately predict ground and excited state properties, has not been reported for iron(II) sulfite. These methods are critical for a precise understanding of the material's electronic behavior and potential photophysical properties.

Theoretical Studies of Defect Structures and Doping Effects on Electronic Properties

There is a lack of theoretical studies on how point defects, such as vacancies or interstitials, or the introduction of dopant atoms, would influence the electronic properties of iron(II) sulfite. Such investigations are fundamental to tailoring the electronic characteristics of materials for specific applications.

Chemical Reactivity and Transformation Mechanisms of Iron Ii Sulfite

Oxidation Pathways of Iron(II) Sulfite (B76179)

The oxidation of iron(II) sulfite involves the conversion of both iron(II) (Fe²⁺) to iron(III) (Fe³⁺) and sulfite (S(IV)) to sulfate (B86663) (S(VI)). This process is of significant interest in atmospheric and environmental chemistry, as it contributes to the formation of acid rain and the cycling of iron in natural waters. acs.org The sulfite-induced autoxidation of Fe(II) to Fe(III) is recognized as a critical step in the redox cycling of iron under atmospheric conditions. researchgate.net

The reaction mechanism can be described by a free radical chain reaction initiated by the interaction between Fe(II) and S(IV) in the presence of oxygen. The oxidation of Fe(II) proceeds concurrently with the oxidation of sulfite. researchgate.net The process is favored at neutral pH and higher temperatures, leading to the precipitation of basic iron(III) sulfates and hydroxides. matec-conferences.org

Several environmental factors significantly influence the rate of air oxidation:

pH: The rate of Fe(II) oxidation generally increases with pH. ulpgc.es However, the reduction of Fe(III) by sulfite shows a more complex pH dependence, with rates increasing from pH 2 to 4 and then decreasing at higher pH values. researchgate.net

Temperature: An increase in temperature typically accelerates the oxidation rate. matec-conferences.orgresearchgate.net For instance, one study noted that the reaction rate doubles for every 10°C increase in temperature. usgs.gov However, at very high temperatures (e.g., 75°C), the increased rate of Fe²⁺ oxidation might have negative effects in specific applications by altering reaction pathways. mdpi.com

Oxygen Partial Pressure: The reaction rate is dependent on the concentration of dissolved oxygen, with studies showing a first-order dependence on the partial pressure of O₂. researchgate.net

Reactant Concentrations: The reaction order with respect to Fe²⁺ concentration has been reported as second-order in some studies. researchgate.net The presence of initial Fe³⁺ can slightly inhibit the oxidation of Fe²⁺. researchgate.net

Table 1: Influence of Environmental Factors on Fe(II) Oxidation Rate

| Factor | Effect on Oxidation Rate | Reference |

|---|---|---|

| pH | Rate generally increases with increasing pH. | ulpgc.es |

| Temperature | Rate increases with increasing temperature. | matec-conferences.orgresearchgate.netmdpi.com |

| Oxygen Concentration | Rate is typically first-order with respect to O₂ partial pressure. | researchgate.net |

| Fe(II) Concentration | Rate can be second-order with respect to Fe(II) concentration. | researchgate.net |

| Initial Fe(III) Concentration | Can cause slight inhibition of the reaction. | researchgate.net |

The Fe(II)-Fe(III) redox cycle is fundamental to the catalytic autoxidation of sulfur(IV) oxides. acs.org In this cycle, Fe(II) is oxidized to Fe(III), which then participates in the oxidation of sulfite. The Fe(III) is subsequently reduced back to Fe(II) by intermediate sulfur species, allowing the cycle to continue. researchgate.netresearchgate.net

The key steps in this cycle are:

Oxidation of Fe(II): Fe(II) is oxidized to Fe(III) by oxygen and radical species like the sulfate radical (SO₄⁻•) or the sulfite radical (SO₃⁻•). researchgate.net

Reduction of Fe(III): The generated Fe(III) is rapidly reduced back to Fe(II) by bisulfite (HSO₃⁻). researchgate.netmdpi.com This reduction is a crucial step for the regeneration of the catalytically active Fe(II).

Hydrolysis Reactions and Hydroxide (B78521) Sulfite Formation

In aqueous solutions, iron(II) ions are subject to hydrolysis, a reaction with water that influences the solution's pH and can lead to the formation of various solid phases. When iron(II) sulfite dissolves, the Fe²⁺ ion becomes hydrated, forming the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. echemi.com This complex can then undergo stepwise hydrolysis:

[Fe(H₂O)₆]²⁺ (aq) + H₂O ⇌ [Fe(H₂O)₅(OH)]⁺ (aq) + H₃O⁺ (aq) echemi.com

[Fe(H₂O)₅(OH)]⁺ (aq) + H₂O ⇌ [Fe(H₂O)₄(OH)₂] (s) + H₃O⁺ (aq) echemi.com

These reactions produce hydronium ions (H₃O⁺), making the solution acidic. echemi.com Under oxidizing conditions, the hydrolysis of the resulting Fe³⁺ is even more pronounced and can lead to the precipitation of basic iron sulfates, such as Fe(OH)SO₄, or iron hydroxides like goethite and lepidocrocite. uwyo.educambridge.orgnih.gov The formation of these secondary minerals can control the concentration of dissolved iron in the system. uwyo.edu

Temperature and pH are the primary factors controlling the rate and products of iron hydrolysis.

pH: The extent of hydrolysis is strongly dependent on pH. As pH increases, the equilibrium of the hydrolysis reactions shifts to the right, favoring the formation of hydroxide complexes and precipitates. researchgate.net The rate of colloidal iron formation is significantly slower at pH 6.0 compared to pH 8.0. geologyscience.ru The specific iron oxide phases formed are also pH-dependent; for example, in one system, lepidocrocite formed at pH 6.0, while maghemite formed at pH 8.0. cambridge.org

Temperature: Higher temperatures generally increase the rate of hydrolysis and the subsequent transformation of initial precipitates into more stable crystalline forms like goethite and hematite (B75146). nih.govacs.org For example, the rate of transformation of two-line ferrihydrite to hematite increases with increasing temperature across a range of pH values. acs.org

Table 2: Effect of pH and Temperature on Iron Hydrolysis Products

| Condition | Product(s) | Reference |

|---|---|---|

| pH 6.0 | Lepidocrocite (γ-FeOOH) | cambridge.org |

| pH 8.0 | Maghemite (γ-Fe₂O₃) | cambridge.org |

| Increasing Temperature | Increased rate of transformation to hematite and goethite. | acs.org |

Reactivity in Aqueous Systems: Influence of Ionic Strength and Other Solution Parameters

Ionic Strength: The effect of ionic strength on reaction rates is complex due to its influence on the activity of ionic species. For the reduction of Fe(III) by S(IV), the rate constant is dependent on ionic strength, with different effects observed in NaCl solutions versus seawater. researchgate.net The rate of Fe(II) oxidation is also affected, with higher ionic strength generally leading to slower oxidation, although this is not always the case. geologyscience.ru

Photo-induced Transformations Involving Sulfite and Iron(II) Species

Light can induce significant transformations in systems containing iron and sulfite. UV irradiation of aqueous sulfite can lead to photooxidation, producing highly reactive species such as hydrated electrons (e⁻(aq)) and sulfite radicals (SO₃⁻•). researchgate.net The hydrated electron is a powerful reducing agent that can promote the reduction of Fe(III) minerals (like ferrihydrite) to dissolved Fe(II), while the sulfite radical is a moderate oxidant. researchgate.net

This photo-induced redox cycling is a key component of the photo-Fenton process. In this advanced oxidation process, UV or visible light is used to enhance the generation of hydroxyl radicals (•OH) from the reaction of Fe(II) and hydrogen peroxide. The light facilitates the photoreduction of Fe(III) back to Fe(II), thereby sustaining the catalytic cycle and improving the efficiency of pollutant degradation. mdpi.com Similarly, simulated sunlight can enhance the degradation of organic pollutants in Fe(III)/sulfite systems. mdpi.com The distortion of the iron(II) environment has been shown to play a role in the limiting temperature of photo-induced spin-crossover phenomena in certain iron complexes. nih.gov

Iron(II)-Mediated Transformations of Co-existing Iron Mineral Phases

The dissolution of sulfurous acid iron(II) salt, or iron(II) sulfite (FeSO₃), in aqueous environments provides a source of aqueous ferrous iron (Fe(II)aq). This dissolved Fe(II) plays a crucial role in mediating the transformation and recrystallization of other iron mineral phases that may co-exist in the same geochemical system. The interaction between aqueous Fe(II) and solid-phase iron(III) oxides is a fundamental process in redox-affected environments, catalyzing significant changes in mineralogy through electron transfer and atom exchange. acs.orgnih.gov

The primary mechanism involves the adsorption of Fe(II)aq onto the surface of an iron(III) mineral, followed by an interfacial electron transfer from the adsorbed Fe(II) to the structural Fe(III). This process can lead to two main outcomes depending on the stability of the co-existing iron mineral: recrystallization of stable phases and transformation of metastable phases.

Recrystallization of Stable Iron Oxides: Goethite and Hematite

When aqueous Fe(II) interacts with stable, crystalline iron(III) oxides such as goethite (α-FeOOH) and hematite (α-Fe₂O₃), the primary result is mineral recrystallization driven by iron atom exchange, rather than a change in the mineral phase itself. acs.orgnih.gov Isotope tracer studies have demonstrated that structural Fe(III) atoms within the goethite and hematite lattices can be exchanged with Fe(II) atoms from the aqueous solution. acs.orgnih.gov

For goethite, this Fe(II)-catalyzed recrystallization can be substantial, with studies showing up to 90% of the bulk goethite exchanging atoms with aqueous Fe(II) at a pH of 7.5, with little influence from particle size. acs.org Despite this extensive atom exchange, there is no significant change in the mineral phase, particle size, or crystallinity. acs.org The process is, however, sensitive to pH, with significantly less exchange occurring at a lower pH of 5.0. acs.org Similarly, aqueous Fe(II) catalyzes iron atom exchange in hematite, the most thermodynamically stable iron oxide. nih.gov The extent of this exchange is influenced by factors such as particle size, pH, and the concentration of aqueous Fe(II). nih.govosti.gov For instance, smaller hematite particles exhibit a greater percentage of atom exchange. nih.govosti.gov

The interaction between aqueous Fe(II) and hematite is described as a dynamic equilibrium involving the adsorption of Fe(II), electron transfer to favorable surface sites, and electron conduction that facilitates the release and replenishment of aqueous Fe(II). pnnl.gov

Table 1: Influence of pH and Particle Size on Fe(II)-Mediated Iron Atom Exchange in Hematite

| Hematite Particle Size | pH | Aqueous Fe(II) Concentration | Reaction Time | Extent of Iron Atom Exchange | Reference |

|---|---|---|---|---|---|

| 80 nm | 7.0 | Not Specified | 30 days | ~5% (approx. one surface layer) | nih.gov |

| 50 nm | 7.0 | Not Specified | 30 days | ~25% (approx. three surface layers) | nih.gov |

| Not Specified | Increases up to 7.5 | Not Specified | Not Specified | Increases | nih.govosti.gov |

| Not Specified | > 7.5 to 8.0 | Not Specified | Not Specified | Decreases | nih.govosti.gov |

Transformation of Metastable Iron Oxides: Ferrihydrite

In contrast to stable minerals, the interaction of aqueous Fe(II) with metastable iron(III) oxyhydroxides, such as ferrihydrite, catalyzes its transformation into more stable crystalline phases. nih.govnih.gov This "Fe(II)-catalyzed transformation" is a rapid process that begins with the uptake of Fe(II) onto the ferrihydrite surface, followed by interfacial electron transfer. nih.gov This leads to the dissolution of the ferrihydrite and subsequent reprecipitation of new, more stable minerals. nih.gov

The transformation products can include goethite, lepidocrocite, and magnetite, depending on conditions like Fe(II) concentration and pH. nih.govresearchgate.net

Influence of Co-existing Goethite on Ferrihydrite Transformation

The presence of other iron minerals can significantly influence the pathway of Fe(II)-catalyzed ferrihydrite transformation. nih.gov Research has shown that when goethite co-exists with ferrihydrite, it promotes the transformation of ferrihydrite into more goethite. nih.govacs.org

Several mechanisms are proposed for this influence:

Template-directed growth: The pre-existing goethite can act as a template for the nucleation and growth of new goethite crystals from the dissolved iron species. nih.gov

Preferential electron transfer: Electron transfer may occur preferentially from aqueous Fe(II) to the goethite surface, which then facilitates the transformation of adjacent ferrihydrite, possibly through electron hopping. nih.gov

In a mixed system, it has been observed that iron atoms initially in the aqueous Fe(II) phase tend to form lepidocrocite, while atoms originating from the ferrihydrite are more likely to form goethite. nih.gov The presence of goethite enhances the formation of goethite from both the aqueous and ferrihydrite-derived iron atoms. nih.gov

Table 2: Transformation Products of Ferrihydrite after 24-hour Reaction with Aqueous Fe(II)

| Initial Mineral(s) | Final Mineral Composition | Reference |

|---|---|---|

| Ferrihydrite only | ~59% Ferrihydrite, ~22% Goethite, ~19% Lepidocrocite | acs.org |

| Goethite only | No mineral transformation observed | acs.org |

| 1:1 Mixture of Ferrihydrite and Goethite | Increased formation of goethite from ferrihydrite | nih.gov |

Thermodynamic and Kinetic Principles Governing Iron Ii Sulfite Systems

Thermodynamic Stability and Phase Equilibria of Iron(II) Sulfite (B76179) Compounds

The thermodynamic stability of iron(II) sulfite is a measure of its tendency to exist in a particular state under given conditions of temperature, pressure, and chemical environment. This stability is fundamentally governed by its Gibbs free energy of formation (ΔG°f), which represents the change in free energy when one mole of the compound is formed from its constituent elements in their standard states. While extensive thermodynamic data is available for related iron compounds such as iron(II) sulfate (B86663) (FeSO4) and various iron sulfides, specific experimental values for the Gibbs free energy, enthalpy of formation (ΔH°f), and entropy (S°) of anhydrous iron(II) sulfite and its hydrates are not extensively documented in readily available literature.

The phase equilibria of the iron(II) sulfite-water system describe the conditions under which different phases (solid, liquid, gas) can coexist in equilibrium. A complete phase diagram for the FeSO3-H2O system, detailing the solubility curves and the stability regions of its various hydrates as a function of temperature and pressure, is not widely published. However, qualitative descriptions indicate that iron(II) sulfite has low solubility in water. This low solubility is a key factor in its precipitation from aqueous solutions containing ferrous ions (Fe2+) and sulfite ions (SO32-). The equilibrium for this precipitation reaction can be represented as:

Fe2+(aq) + SO32-(aq) ⇌ FeSO3(s)

The position of this equilibrium, and thus the stability of the solid iron(II) sulfite phase, is influenced by factors such as temperature, pH, and the presence of other ions in the solution. For instance, in acidic solutions, the sulfite ion is in equilibrium with bisulfite (HSO3-) and sulfurous acid (H2SO3), which can affect the concentration of free sulfite ions available for precipitation.

The relative stability of iron(II) sulfite compared to other iron-sulfur-oxygen compounds, such as iron(II) sulfate and iron sulfides, is an important consideration in geochemical and industrial contexts. Under oxidizing conditions, iron(II) sulfite is susceptible to oxidation to iron(III) species and sulfate, indicating its limited thermodynamic stability in the presence of oxidants.

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Iron(II) Sulfite | FeSO3 | solid | Not available | Not available | Not available |

| Iron(II) Sulfate | FeSO4 | solid | -928.47 | -820.8 | 107.5 |

| Iron(II) Sulfide (B99878) (Troilite) | FeS | solid | -100.0 | -100.4 | 60.29 |

Kinetic Analysis of Iron(II) Sulfite Formation and Decomposition Reactions

While thermodynamics determines the feasibility of a reaction, kinetics governs the rate at which it occurs. The formation and decomposition of iron(II) sulfite are subject to kinetic controls that are influenced by various experimental conditions.

Determination of Rate-Determining Steps and Reaction Orders

The reaction order with respect to the constituent ions, Fe2+ and SO32-, describes how the rate of reaction is affected by their concentrations. While specific studies determining the reaction orders for iron(II) sulfite precipitation are scarce, analogous precipitation systems often exhibit first or second-order kinetics with respect to the reacting ions. For the reaction:

Fe2+(aq) + SO32-(aq) → FeSO3(s)

A generalized rate law can be expressed as:

Rate = k[Fe2+]m[SO32-]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to Fe2+ and SO32-, respectively. The values of m and n would need to be determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the precipitation rate.

The decomposition of iron(II) sulfite, particularly its thermal decomposition, also proceeds through a series of steps. The initial step likely involves the loss of water of hydration, followed by the decomposition of the anhydrous salt into iron oxides and sulfur dioxide. The rate-determining step in this process would depend on the temperature and atmosphere under which the decomposition occurs.

Influence of Temperature, Concentration, and Catalytic Species on Reaction Rates

Concentration: The concentration of the reactant ions (Fe2+ and SO32-) is a critical factor in the rate of iron(II) sulfite formation. According to the principles of chemical kinetics, higher concentrations of reactants lead to a greater frequency of collisions, and therefore a faster reaction rate. This is consistent with the generalized rate law, where the rate is directly proportional to the concentrations of the reactants raised to their respective reaction orders.

Catalytic Species: The presence of certain species can catalyze or inhibit the formation and decomposition of iron(II) sulfite. For instance, the formation of many precipitates can be influenced by the presence of seed crystals, which provide a surface for further crystal growth and bypass the often slow nucleation step. In the context of sulfite chemistry, transition metal ions are known to catalyze the oxidation of sulfite ions. While this is a separate reaction from the formation of iron(II) sulfite, the presence of such catalysts could indirectly affect the system by altering the concentration of available sulfite ions. The decomposition of iron(II) sulfite could also be influenced by the presence of materials that can facilitate the breakdown of the compound, although specific catalytic effects for this reaction are not well-documented.

Computational Modeling of Reaction Pathways and Energy Landscapes

In the absence of extensive experimental data, computational modeling provides a powerful tool to investigate the thermodynamic and kinetic aspects of iron(II) sulfite systems. Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure and energetic properties of the molecules and solids involved.

By performing DFT calculations, it is possible to estimate the thermodynamic properties of iron(II) sulfite and its hydrates, including their Gibbs free energies of formation, enthalpies, and entropies. These calculations can help to predict the relative stability of different hydrated forms and provide insights into the thermodynamics of the formation and decomposition reactions.

For the precipitation of iron(II) sulfite from aqueous solution, molecular dynamics (MD) simulations can be used to model the behavior of the solvated ions and their assembly into a crystal lattice. These simulations can provide insights into the role of water molecules in the reaction and the dynamics of nucleation and crystal growth.

While specific computational studies focusing solely on iron(II) sulfite are limited in the published literature, the methodologies have been successfully applied to related iron-sulfur and iron-oxide systems. Such studies on analogous systems can provide a framework and valuable comparative data for future computational investigations into the intricate thermodynamic and kinetic principles governing iron(II) sulfite.

Advanced Materials and Catalytic Applications of Iron Ii Sulfite

Design and Synthesis of Iron(II) Sulfite-Based Nanomaterials

The development of iron(II) sulfite (B76179) nanomaterials involves precise control over their physical and chemical properties to tailor them for specific applications. Research has focused on methods to govern particle characteristics and integrate these nanoparticles into larger functional structures.

The synthesis of iron(II) sulfite can yield various crystalline forms and nano-sized particles depending on the method employed. In bulk synthesis, several well-established hydrates are known to form, including three polymorphic forms of FeSO₃·3H₂O (α, β, and γ), as well as FeSO₃·2.5H₂O and FeSO₃·2H₂O.

Recent advancements have enabled the synthesis of iron(II) sulfite at the nanoscale. One effective method is precipitation in an aqueous medium under reducing conditions. In a typical synthesis, a solution of a sulfite source, such as sodium sulfite (Na₂SO₃), is added dropwise to an iron(II) source, like iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), dissolved in oxygen-free water while bubbling hydrogen gas through the mixture. researchgate.netsci-hub.se This process yields iron(II) sulfite material resembling very small, semi-spherical nanoparticles with diameters of 4–8 nm. sci-hub.se These primary nanoparticles tend to form larger flake-like porous aggregates. sci-hub.se Characterization through X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) confirms the presence and identity of Fe²⁺ and SO₃²⁻ in the final product. sci-hub.se

A summary of synthesized iron(II) sulfite nanomaterial characteristics is presented below.

| Synthesis Method | Precursors | Conditions | Resulting Particle Size | Resulting Morphology |

| Aqueous Precipitation | Iron(II) sulfate heptahydrate, Sodium sulfite | Oxygen-free water, H₂ atmosphere, vigorous stirring | 4–8 nm | Semi-spherical nanoparticles forming flake-like porous aggregates |

This table presents data on the synthesis and characteristics of iron(II) sulfite nanomaterials.

To enhance their practical utility and stability, iron(II) sulfite nanomaterials can be integrated into composite structures by immobilizing them on solid supports. This approach is particularly valuable for catalytic applications, preventing the aggregation of nanoparticles and facilitating their recovery and reuse.

A patented method describes the immobilization of a ferrous sulfite catalyst on various support materials. researchgate.net Suitable supports include:

Granulated activated carbon (GAC)

Porous ceramic materials

Porous carbon sheets

The integration process involves preparing the ferrous sulfite catalyst and then bringing it into contact with the support material, allowing the catalyst to be adsorbed or fixed onto the surface. researchgate.net Such composite structures are crucial for developing robust systems for water treatment and other industrial processes. researchgate.net

Catalytic Activity of Iron(II) Sulfite in Chemical Conversions

Iron(II) sulfite exhibits significant catalytic activity, particularly in advanced oxidation and reduction processes. Its ability to facilitate the generation of highly reactive radical species makes it a promising catalyst for the degradation of persistent environmental pollutants.

The catalytic action of iron(II) sulfite is centered on its interaction with sulfite and dissolved oxygen to generate powerful reactive species, most notably the sulfate radical (SO₄•⁻). researchgate.net This can occur through both heterogeneous and homogeneous pathways. In a heterogeneous system, solid iron(II) sulfite nanoparticles provide active sites for these reactions.

The Fe(II)/sulfite system, in the presence of oxygen, can efficiently degrade organic pollutants. researchgate.net The sulfite ion (SO₃²⁻) can be activated by transition metals like Fe(II) to generate radicals. The process is believed to involve the oxidation of Fe(II) to Fe(III) while reducing oxygen, leading to a cascade of reactions that produce sulfate radicals. These radicals have a high reduction potential, making them capable of breaking down recalcitrant organic molecules. The system can be further enhanced by UV-vis irradiation in what is known as a photo-iron(II) sulfite system, which has been shown to rapidly decolorize azo dyes. researchgate.net

The reducing properties of iron(II) sulfite are harnessed in advanced reduction processes (ARPs) for environmental remediation. sci-hub.se A primary application is in water treatment for the degradation of highly stable fluorinated organic chemicals, such as per- and polyfluoroalkyl substances (PFAS). researchgate.netsci-hub.se

In this context, the ferrous sulfite material acts as a catalyst in an advanced reduction process to break down these persistent pollutants, which are resistant to conventional treatment methods. sci-hub.se Research has demonstrated the successful degradation of various PFAS compounds in both clean water and wastewater effluents over short time frames using a ferrous sulfite ARP. sci-hub.se This process not only breaks down the target contaminants but also results in their mineralization into fluoride (B91410) ions (F⁻). sci-hub.se

Furthermore, the catalytic systems involving iron(II) sulfite have been applied to the treatment of textile effluents. A novel photochemical system using a ferrous sulfite complex was shown to be effective in the rapid decolorization of Acid Orange 7, an azo dye. researchgate.net This indicates its potential role in the dyeing industry, not as a traditional mordant, but as a key component in advanced wastewater treatment to remove residual dyes.

Fundamental Research into the Catalytic Role of Iron(II) Sulfite Surfaces

Fundamental research has begun to elucidate the specific role of iron(II) sulfite surfaces in catalysis. Studies focusing on its application in degrading persistent pollutants confirm that the catalytic activity is a key feature of the material itself. The development of a ferrous sulfite catalyst for degrading fluorinated organic compounds underscores the importance of the material's surface in facilitating these chemical conversions. researchgate.net

The effectiveness of the Fe⁰/sulfite system in degrading pollutants at weak acidic and neutral conditions highlights the role of the Fe(II)-sulfite complex in generating reactive radicals. researchgate.net Research indicates that bisulfite (HSO₃⁻), a dominant species at weakly acidic pH, is effective in complexing with Fe(II) and recycling Fe(III) back to its Fe(II) state, which sustains the catalytic cycle. researchgate.net This suggests that the surface of iron(II) sulfite provides an ideal environment for these redox reactions to occur, making it a cheap, effective, and easily operational catalyst for treating aqueous organic pollutants. researchgate.net

Q & A

Q. How can iron(II) sulfate be synthesized in the laboratory, and what steps ensure purity and stability?

Iron(II) sulfate is typically synthesized by reacting metallic iron with dilute sulfuric acid under controlled conditions. The reaction proceeds as: To prevent oxidation of Fe²⁺ to Fe³⁺ during storage, add 2-3 drops of 6M H₂SO₄ to the solution, which stabilizes the pH and inhibits hydrolysis . Ensure the reaction is conducted in a fume hood due to hydrogen gas emission . Post-synthesis, crystallization at controlled temperatures yields blue-green heptahydrate crystals .

Q. What analytical methods are recommended for quantifying Fe²⁺ content in iron(II) sulfate solutions?

Redox titration with potassium permanganate (KMnO₄) is a standard method. In acidic conditions, MnO₄⁻ oxidizes Fe²⁺ to Fe³⁺, with the endpoint indicated by a persistent pink color. The reaction follows: Subtract the blank titration volume (e.g., 0.03 mL ) to calculate the net KMnO₄ consumption. For accuracy, ensure the solution is heated to 60–70°C to accelerate the reaction .

Q. How can researchers mitigate oxidation of iron(II) sulfate during experimental procedures?

Oxidation is minimized by:

- Storing solutions under inert atmospheres (e.g., nitrogen gas).

- Adding dilute H₂SO₄ (pH < 2) to suppress Fe²⁺ hydrolysis .

- Avoiding prolonged exposure to air, as FeSO₄·7H₂O oxidizes to Fe(III) species within hours .

Advanced Research Questions

Q. How can the empirical formula of a complex iron salt (e.g., KₓFeᵧ(C₂O₄)_z·nH₂O) be determined experimentally?

A multi-step analytical approach is required:

- Mass % of Fe : Titrate with KMnO₄ after reducing Fe³⁺ to Fe²⁺ using Al wire .

- Mass % of oxalate : Destroy oxalate ions via concentrated H₂SO₄ heating, releasing CO₂ and SO₂, followed by gravimetric or volumetric analysis .

- Mass % of H₂O : Use thermogravimetric analysis (TGA) to measure mass loss upon heating to 300°C .

- Mass % of K⁺ : Calculate by difference after summing Fe, oxalate, and H₂O percentages . Combine results to derive the empirical formula using stoichiometric ratios .

Q. What mechanistic insights explain the decomposition of iron(II) sulfate under thermal stress?

At 680°C, FeSO₄ decomposes via: The release of SO₂/SO₃ gases can be quantified using gas chromatography, while residual Fe₂O₃ is identified via X-ray diffraction (XRD) . Kinetic studies suggest the reaction follows a first-order mechanism under controlled atmospheres .

Q. How can factorial design optimize synthesis parameters for iron(II) sulfate-based complexes?

A 2³ factorial design can evaluate three variables (e.g., temperature, H₂SO₄ concentration, stirring rate) on yield and purity. For example:

Q. What role does hydrogen peroxide play in the redox behavior of iron(II) sulfate?

H₂O₂ oxidizes Fe²⁺ to Fe³⁺ in acidic media via: Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order dependence on Fe²⁺ concentration. Catalytic effects of trace Cu²⁺ or light exposure must be controlled .

Q. How can computational modeling enhance experimental design for iron(II) sulfate applications?

Molecular dynamics simulations predict solubility and stability of FeSO₄ in aqueous/organic solvents. Software like ChemPy models reaction pathways, while Gaussian calculations optimize crystal structures. Virtual screening of ligands (e.g., oxalate, EDTA) identifies candidates for stabilizing Fe²⁺ in complex salts .

Methodological Notes

- Titration Precision : Calibrate KMnO₄ solutions daily using sodium oxalate standards to account for decomposition .

- Thermal Analysis : Use TGA-DSC coupled with mass spectrometry for real-time gas analysis during decomposition .

- Safety : Always conduct syntheses in fume hoods with PPE (gloves, goggles) due to SO₂/H₂ emission risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.